molecular formula C8H5BrN2 B1282205 1-Bromo-2,7-naphthyridine CAS No. 86278-61-7

1-Bromo-2,7-naphthyridine

Cat. No. B1282205
CAS RN: 86278-61-7
M. Wt: 209.04 g/mol
InChI Key: XBFXXISYRBBBJF-UHFFFAOYSA-N
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Description

1-Bromo-2,7-naphthyridine is a brominated naphthyridine derivative, a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom on the naphthyridine core provides a reactive site for further chemical modifications, making these compounds versatile intermediates in organic synthesis.

Synthesis Analysis

The synthesis of benzo[c]-2,7-naphthyridine derivatives, which are closely related to 1-bromo-2,7-naphthyridine, has been achieved through palladium-catalyzed coupling reactions. Specifically, the cross-coupling of pyridine methylstannanes with ortho bromoacetanilides in the presence of copper(II) oxide has been reported to yield these compounds in fair to excellent yields . Another approach to synthesizing benzo[f]-1,7-naphthyridines involves the monobromination of methyl groups followed by oxidation and cyclization reactions . Additionally, the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine has been described, which involves lithiation, formylation, and reductive amination steps .

Molecular Structure Analysis

The molecular structure of bromo-naphthyridines has been studied using various spectroscopic techniques. For instance, the electronic structure of bromo derivatives of isomeric benzo[h]naphthyridines has been investigated using SCF CI PPP methods, which include calculations of wave number, oscillator strength values, and dipole moments . These studies provide insights into the electronic properties of bromo-naphthyridines, which are essential for understanding their reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of bromo-naphthyridines has been explored in several studies. For example, the amination of 3-bromo-1,7-naphthyridine with potassium amide in liquid ammonia has been shown to yield amino-naphthyridines, with the reaction proceeding via the intermediacy of a didehydro-naphthyridine . Similarly, the amination of halogeno-2,7-naphthyridines has been demonstrated to proceed via an SN(AE)ipso substitution mechanism . The reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide has also been reinvestigated, leading to the formation of amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-naphthyridines are influenced by the presence of the bromine atom and the naphthyridine core. The bromination of thieno[c]-fused 1,5-naphthyridines has been studied, revealing regioselective bromination and the formation of dibromo derivatives under certain conditions . The ultraviolet spectra of bromo benzo[h]naphthyridines have been compared with those of unsubstituted compounds, providing valuable information about the effect of bromination on the optical properties of these molecules .

Scientific Research Applications

  • Medicinal Chemistry

    • Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
    • For example, 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections .
    • Substituted 1,8-naphthyridine compounds are used as antihypertensives, antiarrhythmics, herbicide safeners and also as immunostimulants .
    • 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
  • Antiproliferative, Antibacterial, Antiparasitic, Antiviral, and Anti-inflammatory Activities

    • The 1,5-naphthyridines have a wide variety of applications due to their biological activities . They have been found to have antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .
    • They find application in the treatment of cardiovascular, central nervous system, and hormonal diseases .
  • Photochemical Properties

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
    • A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market for the treatment of bacterial infections .
  • Ligands and Components of Light-Emitting Diodes

    • This class of heterocycles finds use as ligands and components of light-emitting diodes .
  • Dye-Sensitized Solar Cells, Molecular Sensors, or Self-Assembly Host–Guest Systems

    • Naphthyridines are used in dye-sensitized solar cells , molecular sensors , or self-assembly host–guest systems .
  • Synthesis and Reactivity

    • Naphthyridines, including “1-Bromo-2,7-naphthyridine”, can be used in various synthetic strategies and exhibit diverse reactivity . They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
  • Multicomponent Reactions

    • Naphthyridines can be synthesized through multicomponent reactions, which can efficiently generate a diverse set of complex molecular architectures . These have wide applications in medicinal chemistry and chemical biology .
  • Green Strategy and Hydroamination

    • The synthesis of naphthyridines can involve the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization .
  • Metal-Catalyzed Synthesis

    • Metal-catalyzed synthesis is another method for the synthesis of naphthyridines .
  • Ring Expansion Reaction

    • Naphthyridines can also be synthesized through the ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
  • Anticancer, Anti-HIV, Anti-Microbial, Analgesic, Anti-Inflammatory, and Anti-Oxidant Activities

    • Specially, 1,6-naphthyridines are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Future Directions

The future directions in the study of naphthyridine derivatives like 1-Bromo-2,7-naphthyridine could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications .

properties

IUPAC Name

1-bromo-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXXISYRBBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517625
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,7-naphthyridine

CAS RN

86278-61-7
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,7-naphthyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Plodek, M König, F Bracher - European Journal of Organic …, 2015 - Wiley Online Library
We report the synthesis of the azaoxoaporphine alkaloid sampangine (4) and a series of ring A analogues and isomers of the marine pyridoacridine alkaloid ascididemin (2). This …
JJ Baldwin, K Mensler… - The Journal of Organic …, 1978 - ACS Publications
A novel naphthyridinone synthesis via enamine cyclization Page 1 4878 J. Org. Chem., Vol. No. 25,1978 Notes NMR (CDCl;i) b 2.4 (3 H, s), 3.3-4.3 (7 H, m), 7.35 and 7.8 (4 H, 2d, J = 8 …
Number of citations: 53 pubs.acs.org
AN DICARBOXIMIDES, S SOLVATOCHROMISM - core.ac.uk
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 2 core.ac.uk
S Ucar, A Dastan - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
The transition metal‐free coupling reactions of unactivated diazanaphthalenes were studied using only lithium tetramethylpiperidine (LiTMP) reagent. Symmetrical and nonsymmetrical …
Number of citations: 5 onlinelibrary.wiley.com
F Bracher - Mini-Reviews in Organic Chemistry, 2020 - ingentaconnect.com
Dimethylformamide acetals and Bredereck’s reagent (tert-butoxy-bis(dimethylamino) methane) are versatile C1 building blocks due to their ability to undergo condensation reactions …
Number of citations: 5 www.ingentaconnect.com
A Taheri Kal Koshvandi, MM Heravi… - Applied …, 2018 - Wiley Online Library
Suzuki‐Miyaura Coupling Reaction (SMCR) has been extensively used in the total synthesis of natural products. We underscored these achievements in a report published in …
Number of citations: 173 onlinelibrary.wiley.com
R Greiner - 2017 - edoc.ub.uni-muenchen.de
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 0 edoc.ub.uni-muenchen.de

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